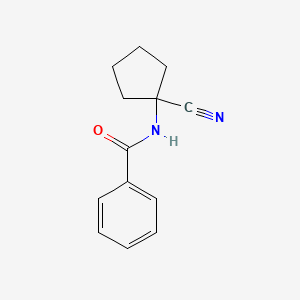

N-(1-Cyanocyclopentyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(1-Cyanocyclopentyl)benzamide and its derivatives involves direct acylation reactions, showcasing a methodological approach towards creating complex molecules. One such derivative, involving cyano(naphthalen-1-yl)methyl benzamide, is synthesized through acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile (Younes et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using techniques such as X-ray single crystallography. This analysis provides insight into the solid-state properties and hydrogen bonding interactions within the compound, laying the groundwork for understanding its chemical behavior (Younes et al., 2020).

Chemical Reactions and Properties

N-(1-Cyanocyclopentyl)benzamide derivatives have been studied for their colorimetric sensing of fluoride anions. A specific derivative exhibits a significant color transition in the presence of fluoride, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This property is crucial for developing sensitive chemical sensors (Younes et al., 2020).

Physical Properties Analysis

The synthesis and structural characterization of related compounds, such as N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene] benzamide, involve spectroscopic and microanalytical techniques. These studies contribute to our understanding of the physical properties of such compounds, including bond lengths and angles (Odame, Hosten, & Tshentu, 2020).

Chemical Properties Analysis

Research on the chemical properties of N-(1-Cyanocyclopentyl)benzamide derivatives includes investigations into their reactivity, such as the electrophilic ipso-iodocyclization of N-benzyl-N-(1-naphthyl)propiolamides for synthesizing complex polycyclic lactams. These studies highlight the compound's versatility in forming various chemical structures (Wang et al., 2014).

科学研究应用

Antiarrhythmic Activity

Benzamides, particularly those with heterocyclic amide side chains, have been explored for their potential in oral antiarrhythmic activity. Studies show significant variation in heterocyclic ring structures can influence antiarrhythmic activity, impacted by the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen (Banitt et al., 1977).

Corrosion Inhibition

Benzamide derivatives have been investigated for their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions. Studies show that these compounds, including benzamide derivatives like N-(cyanomethyl)benzamide, act as inhibitors, forming a protective film on metal surfaces (Elbakri et al., 2013).

Melanoma Cytotoxicity

Radioiodinated N-(2-(diethylamino)ethyl)benzamides have been discovered as selective agents for melanotic melanoma, used in nuclear medicine for scintigraphic imaging. Benzamide derivatives conjugated with alkylating cytostatics have shown enhanced cytotoxicity against melanoma cells compared to the parent chlorambucil, suggesting their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Molecular Imaging and Therapeutic Agents

Benzamide derivatives are recognized for their roles in antipsychotic and antiemetic drugs and have been useful in imaging melanoma and melanoma metastases. Studies show their potential in magnetic resonance imaging and as transporters for cytostatic agents, as well as inhibitors for histone deacetylases, demonstrating their versatility as novel imaging and therapeutic agents (Oltmanns et al., 2009).

Chemical Synthesis and Biological Activity

Benzamide derivatives have been used in various chemical syntheses. For instance, N-benzoyl cyanoacetylhydrazine has been utilized to synthesize new heterocyclic compounds with potential biological activities, showing antibacterial and antifungal properties (Mohareb et al., 2007).

安全和危害

属性

IUPAC Name |

N-(1-cyanocyclopentyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-10-13(8-4-5-9-13)15-12(16)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPJTMIVMQPYNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyanocyclopentyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)